molecular formula C26H23N3O5S2 B2742493 Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 361469-83-2

Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B2742493
CAS RN: 361469-83-2
M. Wt: 521.61
InChI Key: SYMDBBISSFWHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5S2 and its molecular weight is 521.61. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Methodologies

  • Synthesis of Thiazoline Peptides: Thiazoline peptides, including derivatives similar to the requested compound, are prepared via methods like the iminoether coupling or dehydration methods. These compounds exhibit complete racemization at the N-terminal side connected to the thiazoline ring during formation, with further epimerization observed in specific cases, highlighting the synthetic challenges and considerations in peptide modification using thiazoline intermediates (Hirotsu, Shiba, & Kaneko, 1970).
  • Derivatives of Thiazolecarboxylic Acid: Acylation and subsequent modifications of thiazolecarboxylic acid derivatives demonstrate the versatility of these compounds in synthetic chemistry, leading to various esters and anilide forms. Such methodologies contribute to the broader understanding of thiazole-based compound synthesis (Dovlatyan et al., 2004).

Pharmacological Research

  • Cytotoxic Evaluation of Thiazolyl α-Aminophosphonates: Thiazolyl α-aminophosphonate derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines, including breast, prostate, liver, and HeLa cancer cells. This illustrates the potential of thiazole derivatives in anticancer drug development (Gundluru et al., 2020).
  • Bioconversion for Drug Metabolite Characterization: Utilizing microbial systems for the bioconversion of compounds like LY451395, a biaryl-bis-sulfonamide, to generate mammalian metabolites for structural characterization emphasizes the importance of thiazole derivatives in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

properties

IUPAC Name

ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S2/c1-3-34-25(31)23-22(18-9-5-4-6-10-18)27-26(35-23)28-24(30)20-11-7-8-12-21(20)29-36(32,33)19-15-13-17(2)14-16-19/h4-16,29H,3H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDBBISSFWHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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